molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5

7H-Pyrrolo[2,3-d]pyrimidine

Cat. No. B559647
CAS RN: 271-70-5
M. Wt: 119.12 g/mol
InChI Key: JJTNLWSCFYERCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06630485B2

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=[N:23][CH:22]=[CH:21][N:20]=1)N>>[N:4]1[C:3]2[NH:1][CH:11]=[CH:16][C:8]=2[CH:7]=[N:6][CH:5]=1.[N:12]1[C:11]2[NH:9][CH:19]=[CH:24][C:16]=2[CH:15]=[CH:14][N:13]=1.[N:23]1[CH:22]=[CH:21][N:20]=[C:19]2[NH:17][CH:3]=[CH:8][C:24]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630485B2

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=[N:23][CH:22]=[CH:21][N:20]=1)N>>[N:4]1[C:3]2[NH:1][CH:11]=[CH:16][C:8]=2[CH:7]=[N:6][CH:5]=1.[N:12]1[C:11]2[NH:9][CH:19]=[CH:24][C:16]=2[CH:15]=[CH:14][N:13]=1.[N:23]1[CH:22]=[CH:21][N:20]=[C:19]2[NH:17][CH:3]=[CH:8][C:24]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630485B2

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=[N:23][CH:22]=[CH:21][N:20]=1)N>>[N:4]1[C:3]2[NH:1][CH:11]=[CH:16][C:8]=2[CH:7]=[N:6][CH:5]=1.[N:12]1[C:11]2[NH:9][CH:19]=[CH:24][C:16]=2[CH:15]=[CH:14][N:13]=1.[N:23]1[CH:22]=[CH:21][N:20]=[C:19]2[NH:17][CH:3]=[CH:8][C:24]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.